3,4,5-Trifluorophenol (CAS: 99627-05-1) is a highly specialized fluorinated aromatic building block presenting as a low-melting solid (melting point 52–55 °C, boiling point 177 °C) . In industrial procurement, it is primarily sourced as a critical precursor for the synthesis of advanced electro-optical materials, particularly thin-film transistor liquid crystal displays (TFT-LCDs), as well as specialty agrochemical and pharmaceutical intermediates . The symmetrical 3,4,5-trifluoro substitution pattern imparts a strong electron-withdrawing effect, significantly lowering the pKa relative to unfluorinated phenol and generating a large longitudinal dipole moment when incorporated into downstream molecular cores. For buyers, the primary value proposition of this exact compound lies in its ability to maximize positive dielectric anisotropy (Δε) in nematic liquid crystal hosts without introducing the excessive steric bulk associated with pentafluorophenol.
Substituting 3,4,5-trifluorophenol with lower-cost analogs like 3,4-difluorophenol, 3,5-difluorophenol, or unfluorinated phenol is non-viable for high-performance applications. In liquid crystal design, the exact tri-fluoro arrangement is mathematically required to achieve the extreme longitudinal dipole moments necessary for low-threshold-voltage display driving; omitting even one fluorine atom drastically reduces the dielectric anisotropy of the final monomer [1]. Conversely, over-fluorinating to pentafluorophenol alters the molecular aspect ratio and increases steric hindrance, which can disrupt the delicate nematic phase stability and elevate the clearing point unfavorably. Furthermore, from a procurement and processability standpoint, generic technical grades of 3,4,5-trifluorophenol often contain close-boiling difluoro-isomers. If these isomers are not rigorously removed (typically requiring advanced azeotropic distillation rather than standard recrystallization), they act as catastrophic impurities that degrade the voltage holding ratio and phase uniformity of 4th-generation TFT liquid crystal mixtures [2]. Therefore, procuring ultra-high purity (>99.95%) 3,4,5-trifluorophenol is a strict requirement for electronic materials.
The primary industrial driver for procuring 3,4,5-trifluorophenol is its ability to impart massive positive dielectric anisotropy (Δε) to liquid crystal monomers. When the 3,4,5-trifluorophenyl moiety is integrated into a mesogenic core (e.g., via etherification or cross-coupling), the aligned electron-withdrawing fluorine atoms create a powerful longitudinal dipole. Studies on liquid crystal derivatives show that compounds utilizing the 3,4,5-trifluoro substitution pattern can achieve Δε values of 23.7. In contrast, structurally related analogs with lower degrees of fluorination (e.g., difluoro or monofluoro derivatives) yield dramatically lower Δε values, often around 8.3 [1]. This nearly 3-fold increase in dielectric anisotropy allows display manufacturers to significantly lower the driving voltage of TFT-LCDs, reducing overall device power consumption.
| Evidence Dimension | Dielectric anisotropy (Δε) of derived liquid crystal compounds |
| Target Compound Data | Δε = 23.7 (for 3,4,5-trifluorophenyl-substituted 1,3-dioxane LC derivative) |
| Comparator Or Baseline | Δε = 8.3 (for structurally related lower-fluorinated analog) |
| Quantified Difference | 2.85-fold increase in positive dielectric anisotropy |
| Conditions | Evaluation of mesogenic subunits in nematic liquid crystal phases for display applications |
Procuring the exact 3,4,5-trifluoro precursor is essential for synthesizing low-threshold-voltage liquid crystals that meet modern TFT display power efficiency standards.
The symmetrical trifluoro substitution on 3,4,5-trifluorophenol severely depletes the electron density of the aromatic ring, significantly increasing the acidity of the phenolic proton compared to unfluorinated phenol. Matrix isolation infrared spectroscopy of 1:1 phenol-benzene complexes demonstrates this enhanced hydrogen-bond donating strength quantitatively. The O-H stretching frequency shift (ΔνOH) upon complexation with benzene is ~98 cm⁻¹ for 3,4,5-trifluorophenol, compared to only ~78 cm⁻¹ for standard phenol [1]. This 25% greater spectral shift correlates linearly with its higher acidity (predicted pKa ~8.00 vs. phenol's ~9.95), proving that 3,4,5-trifluorophenol forms substantially stronger hydrogen bonds with polarizable π-systems.
| Evidence Dimension | O-H stretching infrared spectral shift (ΔνOH) upon benzene complexation |
| Target Compound Data | ~98 cm⁻¹ shift (pKa ~8.00) |
| Comparator Or Baseline | ~78 cm⁻¹ shift for unfluorinated phenol (pKa ~9.95) |
| Quantified Difference | 20 cm⁻¹ greater shift, indicating a ~25% stronger hydrogen-bond donation effect |
| Conditions | Matrix isolation infrared spectroscopy (8 K) of 1:1 phenol-benzene complexes |
The enhanced acidity and H-bond strength make this compound superior to phenol or mono-fluorophenols when utilized as a reactive intermediate in base-mediated etherifications or as a specialized hydrogen-bond donor catalyst.
A major procurement challenge for 3,4,5-trifluorophenol is the presence of close-boiling synthetic impurities, specifically 3,4-difluorophenol, 3,5-difluorophenol, and 2,3,5-trifluorophenol. Because these isomers possess nearly identical physical properties, traditional purification via repeated recrystallization suffers from severe yield attrition, dropping to 25-30% recovery while still failing to eliminate trace isomers [1]. To achieve the >99.95% purity threshold strictly required for 4th-generation TFT color liquid crystal materials, advanced azeotropic distillation utilizing inert solvents is required. Buyers must specify electronic-grade material purified via these advanced methods, as standard technical grades will contain isomers that fatally disrupt the phase stability of the downstream liquid crystal mixture.
| Evidence Dimension | Purification yield and target purity for electronic grades |
| Target Compound Data | >99.95% purity required for TFT liquid crystals (achieved via azeotropic distillation) |
| Comparator Or Baseline | 25-30% yield via traditional recrystallization (with residual close-boiling isomers) |
| Quantified Difference | Standard purification loses ~70-75% of product mass to reach acceptable electronic-grade purity |
| Conditions | Industrial scale-up and purification of liquid crystal intermediates |
Buyers must explicitly source azeotropic-distilled, ultra-high purity grades (>99.5%), as generic technical grades containing di-fluoro isomers will cause catastrophic failures in electro-optical downstream applications.
Directly leveraging its ability to impart extreme longitudinal dipole moments, 3,4,5-trifluorophenol is primarily utilized as a terminal building block for thin-film transistor liquid crystal display (TFT-LCD) monomers. It is etherified or coupled to mesogenic cores (such as cyclohexyl or biphenyl systems) to produce molecules with high positive dielectric anisotropy, which is critical for reducing the threshold driving voltage and improving the response time of modern displays[1].
Due to its unique acidity and thermal stability, 3,4,5-trifluorophenol is employed in the synthesis of specialized fluorinated polymers, such as 3,4,5-trifluorophenoxymethyl-substituted polystyrenes. These polymers benefit from the heavy fluorination, exhibiting tuned refractive indices, enhanced thermal resistance, and specific dielectric properties required for advanced electronic packaging and optical coatings .
In medicinal and agricultural chemistry, the 3,4,5-trifluorophenoxy group is grafted onto active pharmaceutical ingredients (APIs) to precisely modulate lipophilicity and metabolic stability. The strong electron-withdrawing nature of the three fluorine atoms protects the aromatic ring from oxidative metabolism while enhancing the molecule's binding affinity to specific hydrophobic target pockets .
Corrosive;Acute Toxic;Irritant;Environmental Hazard